

Application Notes and Protocols for Analyzing Metabolic Assay Data from Rivoglitazone Experiments

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Compound of Interest

Compound Name: Rivoglitazone

Cat. No.: B070887

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Introduction

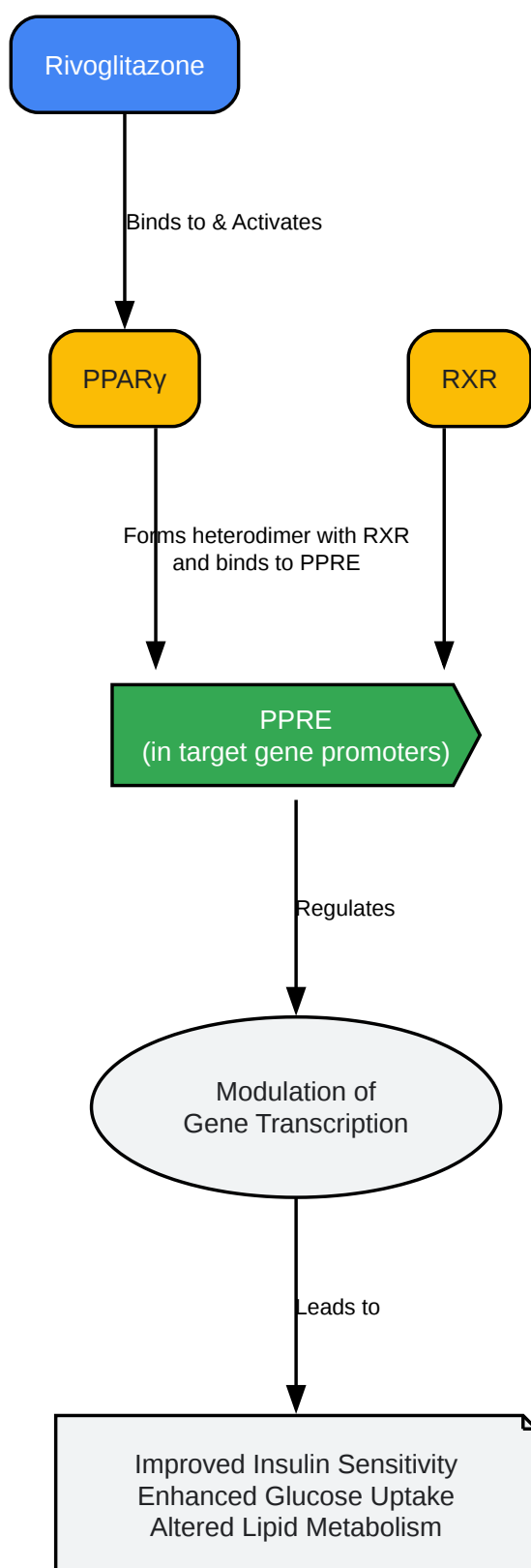
Rivoglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, **Rivoglitazone** improves insulin sensitivity and is being investigated for the treatment of type 2 diabetes mellitus (T2DM). These application notes provide detailed protocols for essential metabolic assays to characterize the effects of **Rivoglitazone** and similar compounds on adipocyte differentiation, glucose uptake, mitochondrial respiration, and gene expression. The accompanying data, derived from clinical trials of **Rivoglitazone** and illustrative in vitro experiments with other TZDs, offer a framework for data analysis and interpretation.

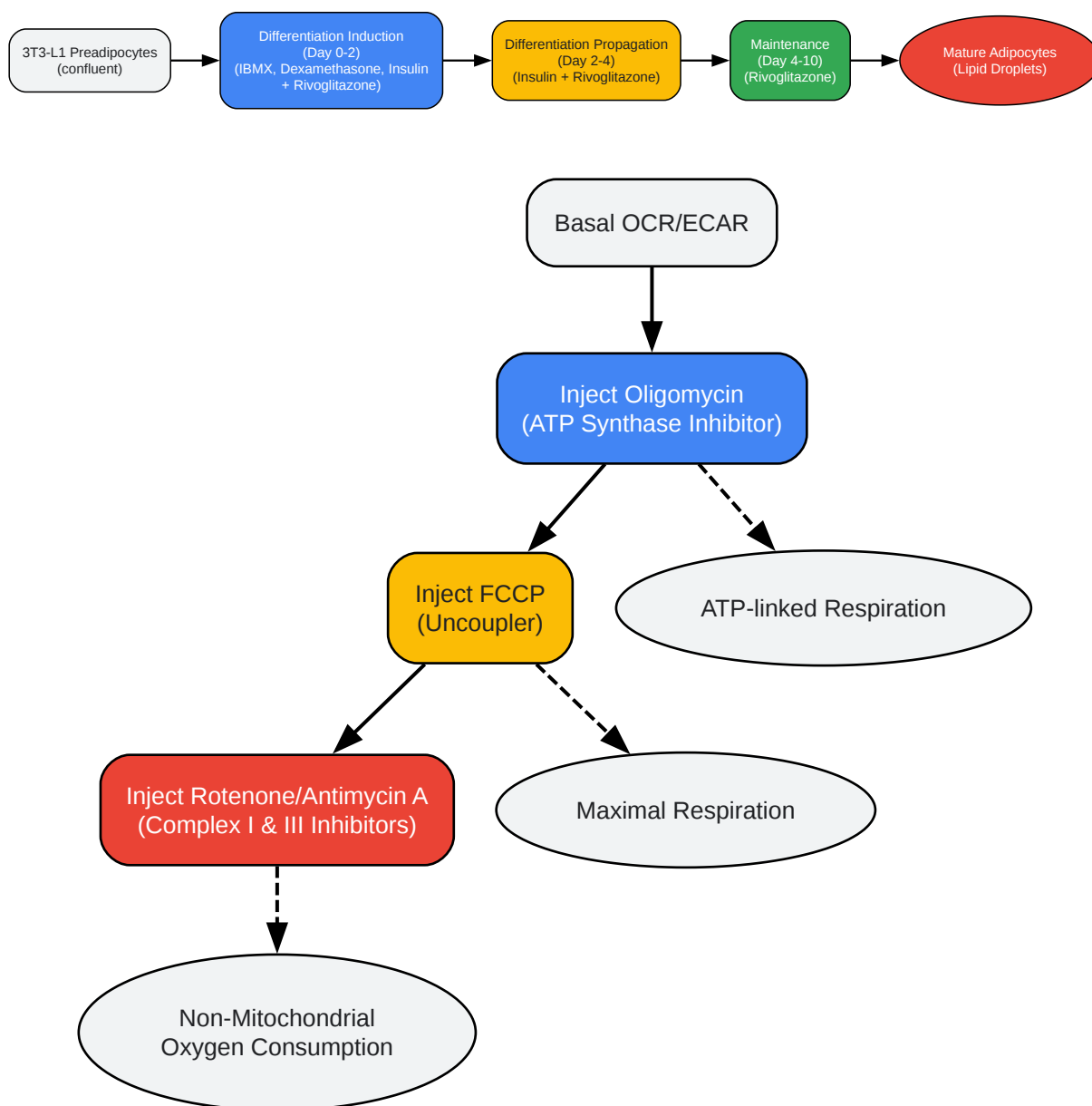
Mechanism of Action: PPAR γ Activation

Rivoglitazone binds to and activates PPAR γ , which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in insulin signaling, glucose and lipid metabolism, and adipocyte differentiation. The downstream effects include enhanced insulin

sensitivity, increased glucose uptake in peripheral tissues, and regulation of lipid storage and mobilization.

Diagram: **Rivoglitazone** Signaling Pathway





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